Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate
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Overview
Description
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a cyano group attached to the benzoxazole core.
Preparation Methods
The synthesis of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The bromine atom, methyl group, and cyano group are introduced through various substitution reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Cycloaddition Reactions: The benzoxazole core can participate in cycloaddition reactions, forming new heterocyclic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution of the bromine atom with an amine can yield an amino derivative with potential biological activity .
Scientific Research Applications
Medicinal Chemistry: Benzoxazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery.
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use this compound as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from inhibition of bacterial enzymes essential for cell wall synthesis . The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate can be compared with other benzoxazole derivatives, such as:
Methyl 2-methylbenzo[d]oxazole-5-carboxylate: Lacks the bromine and cyano groups, resulting in different biological activities.
5-(2-bromo-5-methylphenyl)oxazole: Similar structure but lacks the cyano group, affecting its chemical reactivity and applications.
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Contains an isoxazole ring instead of a benzoxazole ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C17H11BrN2O3 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
methyl 2-(3-bromo-2-methylphenyl)-7-cyano-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C17H11BrN2O3/c1-9-12(4-3-5-13(9)18)16-20-14-7-10(17(21)22-2)6-11(8-19)15(14)23-16/h3-7H,1-2H3 |
InChI Key |
GFMNCYJNVZFWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)C(=O)OC |
Origin of Product |
United States |
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